molecular formula C16H23N5Na2O16P2 B1496479 GDP-D-mannose disodium salt CAS No. 148296-46-2

GDP-D-mannose disodium salt

Cat. No. B1496479
CAS RN: 148296-46-2
M. Wt: 649.3 g/mol
InChI Key: XOAGKSFNHBWACO-RAUZPKMFSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDP-D-mannose disodium salt is an invaluable compound that plays a pivotal role in the research of disorders pertaining to compromised glucose metabolism . It functions as a critical intermediate within biosynthetic pathways, specifically facilitating the synthesis of sugar nucleotides . It is a natural mannosyl donor and substrate for mannosyltransferases that catalyses mannosylation, for instance during the synthesis of the trimannoside core of complex, high-mannose or hybrid N-glycans .


Synthesis Analysis

The synthesis of this compound is usually achieved through chemical synthesis or enzyme-catalyzed reactions . The enzyme-catalyzed method is more common, using corresponding enzymes in yeast or bacteria to catalyze the combination of mannose with GDP to form GDP-D-mannose, which then reacts with sodium salt to generate this compound .


Molecular Structure Analysis

The molecular formula of this compound is C16H23N5O16P2Na2, and its molecular weight is 649.30 . It is a nucleotide sugar that is a substrate for glycosyltransferase reactions in metabolism .


Chemical Reactions Analysis

This compound is the donor substrate for mannosyltransferases and the precursor of GDP-β-L-fucose . It gives a competitive inhibition with respect to GTP and an uncompetitive inhibition with respect to mannose-1-P .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has good solubility in warm water . This compound is stable at room temperature and can be preserved for a long time under appropriate storage conditions .

Scientific Research Applications

1. Plant Biology and Glycoprotein Synthesis

  • GDP-D-mannose is crucial in the synthesis of GDP-L-fucose, a constituent of structural polysaccharides and glycoproteins in organisms. Mutations in the GDP-D-mannose-4,6-dehydratase gene impact the synthesis of GDP-L-fucose in Arabidopsis thaliana (Bonin et al., 1997).

2. Enzymatic Synthesis and Characterization

  • GDP-D-mannose is used by enzymes in mung bean seedlings to produce a glucomannan, a type of polysaccharide. This process involves the transfer of mannose from GDP-D-mannose to form various oligosaccharides (Elbein & Hassid, 1966).

3. Stress Tolerance in Plants

  • In a study on alfalfa, overexpression of a gene related to GDP-mannose 3′, 5′-epimerase enhanced the plant's tolerance to acid, drought, and salt stress, potentially through increased ascorbate accumulation (Ma et al., 2014).

4. Biosynthesis in Aorta

  • A study on bovine aorta revealed that GDP-D-mannose is involved in the biosynthesis of lipid-linked sugars and glycoproteins, indicating its importance in mammalian tissue biochemistry (Chambers & Elbein, 1975).

5. Structural and Kinetic Analysis

  • Research on Escherichia coli's GDP-mannose 4,6 dehydratase provided insights into the enzyme's catalytic mechanism and regulation, revealing its role in GDP-fucose metabolism (Somoza et al., 2000).

6. Enhanced Oxidative Stress Tolerance

  • Overexpression of GDP-Mannose 3′,5′-epimerase in tomato led to enhanced tolerance to oxidative stress, cold, and salt, again emphasizing the role of GDP-D-mannose in plant stress responses (Zhang et al., 2011).

7. Role in Pathogenic Bacteria

  • GDP-perosamine synthase, which uses GDP-D-mannose as a substrate, plays a role in the formation of certain bacterial O-antigens, highlighting its importance in microbial polysaccharides (Cook & Holden, 2008).

8. Involvement in Polysaccharide Biosynthesis

  • In a study on Dendrobium officinale, GDP-mannose pyrophosphorylase was shown to be involved in the biosynthesis of mannose-containing polysaccharides and in mediating plant responses to salt stress (He et al., 2017).

9. Enzyme Synthesis of Mannans

  • GDP-mannose is identified as a precursor in the enzymatic synthesis of yeast mannan, demonstrating its role in fungal cell wall biosynthesis (Algranati et al., 1963).

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling GDP-D-mannose disodium salt . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

GDP-D-mannose disodium salt has been used as a component of ATP regeneration system for in vitro vesicle formation from Saccharomyces cerevisiae microsomes . It has also been used as a component of the buffer for mannosyl transferase activity assay . These findings provide novel insights into the complexity and diversity of this compound among important rhizobia and suggest considering a broader framework of biofilm for future research .

Biochemical Analysis

Biochemical Properties

GDP-D-mannose disodium salt is involved in several biochemical reactions, primarily as a donor of mannose residues. It interacts with enzymes such as mannosyltransferases, which catalyze the transfer of mannose from this compound to acceptor molecules. This interaction is critical for the synthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and signaling . Additionally, this compound is a precursor for the synthesis of GDP-L-fucose, another important sugar nucleotide .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is involved in the glycosylation of proteins, which affects protein folding, stability, and function. This compound also plays a role in cell wall biosynthesis in yeast and other organisms, impacting cell structure and integrity . Furthermore, this compound is essential for the proper functioning of the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur .

Molecular Mechanism

At the molecular level, this compound acts as a substrate for glycosyltransferase enzymes, facilitating the transfer of mannose residues to target molecules. This process involves the binding of this compound to the active site of the enzyme, followed by the transfer of the mannose residue to the acceptor molecule . The compound’s role in glycosylation is crucial for the proper folding and function of glycoproteins, which are involved in various cellular processes, including cell signaling and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable at -20°C, but its stability can be affected by factors such as temperature and pH . Over time, degradation of this compound can lead to a decrease in its effectiveness in biochemical assays and cellular studies. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in glycosylation processes .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At lower doses, the compound is generally well-tolerated and can effectively participate in glycosylation processes. At higher doses, this compound may exhibit toxic or adverse effects, potentially disrupting normal cellular functions and metabolic pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fructose and mannose metabolism, ascorbate and aldarate metabolism, and amino sugar and nucleotide sugar metabolism . It is a key intermediate in the biosynthesis of N-glycans, which are essential for protein glycosylation . The compound interacts with enzymes such as phosphomannose isomerase and GDP-mannose pyrophosphorylase, which are involved in its synthesis and utilization .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments, including the endoplasmic reticulum and Golgi apparatus . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound are critical for its role in glycosylation processes and other biochemical reactions .

Subcellular Localization

This compound is primarily localized in the cytosol, where it participates in glycosylation reactions . It is also found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis of glycoproteins and glycolipids . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGKSFNHBWACO-RAUZPKMFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468728
Record name GDP-D-mannose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148296-46-2
Record name GDP-D-mannose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.